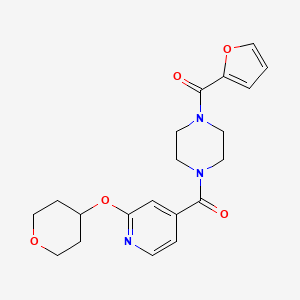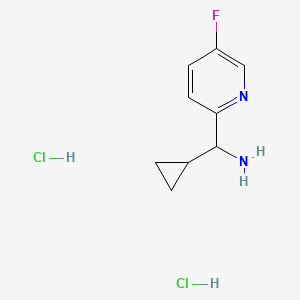
Cyclopropyl(5-fluoropyridin-2-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Cyclopropyl(5-fluoropyridin-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1402233-01-5 . It has a molecular weight of 166.2 and is typically in liquid form . It is also known as "[1-(5-fluoropyridin-2-yl)cyclopropyl]methanamine" .
Molecular Structure Analysis
The InChI code for the compound is1S/C9H11FN2.2ClH/c10-8-3-1-2-7 (12-8)9 (11)6-4-5-6;;/h1-3,6,9H,4-5,11H2;2*1H/t9-;;/m0../s1 . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
“Cyclopropyl(5-fluoropyridin-2-yl)methanamine dihydrochloride” is typically in liquid form . and is usually stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Biased Agonists of Serotonin Receptors
A study conducted by Sniecikowska et al. (2019) explored novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, including compounds similar in structure to cyclopropyl(5-fluoropyridin-2-yl)methanamine dihydrochloride. These compounds were designed as "biased agonists" of serotonin 5-HT1A receptors. The research found that the aryloxyethyl derivatives of these compounds preferred ERK1/2 phosphorylation in signal transduction assays, indicating potential antidepressant-like activity. This suggests that such compounds, by modulating serotonin receptor activity, could contribute to the development of new antidepressant drugs with favorable drug-like properties and robust in vivo efficacy (Sniecikowska et al., 2019).
Antibacterial Agents
Research by Bouzard et al. (1992) on fluoro-derivatives related to cyclopropyl(5-fluoropyridin-2-yl)methanamine highlighted the synthesis of a series of compounds with notable in vitro and in vivo antibacterial activities. The study emphasized the importance of the cycloalkylamino group in enhancing antibacterial efficacy, with certain derivatives showing promise as therapeutic agents due to their improved activity profiles (Bouzard et al., 1992).
Antiviral Activity
A study by Kolocouris et al. (1994) synthesized aminoadamantane derivatives, including structural analogs to cyclopropyl(5-fluoropyridin-2-yl)methanamine, to evaluate their antiviral activity. Some of these compounds exhibited significant inhibition against the cytopathicity of the influenza A virus, suggesting potential as specific anti-influenza A virus agents. This highlights the versatility of cyclopropyl(5-fluoropyridin-2-yl)methanamine derivatives in antiviral research (Kolocouris et al., 1994).
Herbicidal Activity
Research by Liu et al. (2005) into 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates, closely related to cyclopropyl(5-fluoropyridin-2-yl)methanamine, demonstrated excellent herbicidal activities against various weeds, indicating potential applications in agricultural chemistry. This study underscores the compound's utility beyond pharmaceuticals, extending its potential use to crop protection (Liu et al., 2005).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
cyclopropyl-(5-fluoropyridin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2.2ClH/c10-7-3-4-8(12-5-7)9(11)6-1-2-6;;/h3-6,9H,1-2,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRWJODOULKQPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=NC=C(C=C2)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(5-fluoropyridin-2-yl)methanamine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

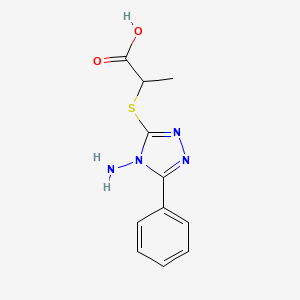
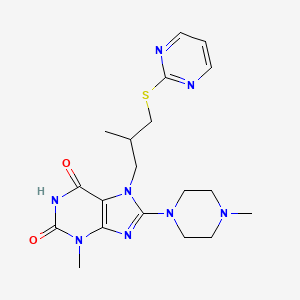


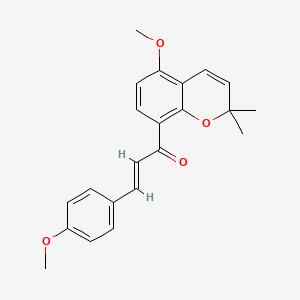
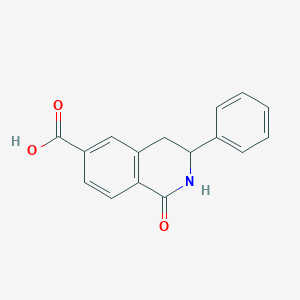
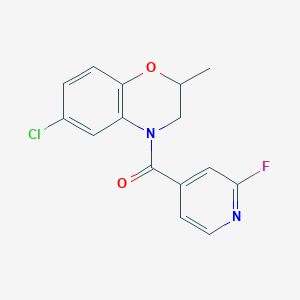
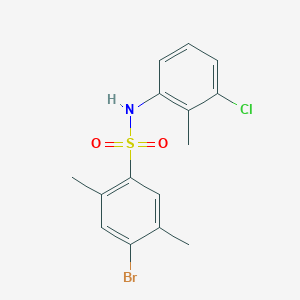

![2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid](/img/structure/B2987344.png)
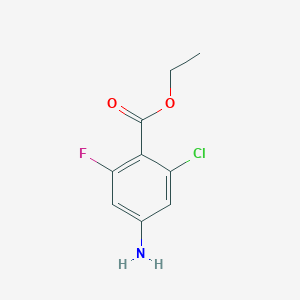
![8-(2-methoxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2987348.png)
![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2987349.png)
